molecular formula C11H10N2O2 B7521874 3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide

3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide

Cat. No.: B7521874
M. Wt: 202.21 g/mol
InChI Key: CHPHUFKTORCOLJ-UHFFFAOYSA-N
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Description

3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide is a heterocyclic compound that features a furan ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final product is obtained by oxidizing the carbothioamide with potassium ferricyanide in an alkaline medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields a brominated derivative, while nitration produces a nitro-substituted compound.

Scientific Research Applications

3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-(pyridin-2-YL)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the furan ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

IUPAC Name

3-methyl-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-5-7-15-10(8)11(14)13-9-4-2-3-6-12-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPHUFKTORCOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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